2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified as an amino acid derivative due to its structure, which includes an amino group, a carboxamide functional group, and a pyrazinylmethyl moiety. The compound has potential applications in drug development and biochemical research.
The compound can be synthesized from commercially available starting materials, particularly (S)-2-amino-3-methylbutanoic acid and pyrazine-2-carboxaldehyde. These precursors are readily accessible in chemical supply catalogs.
2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide belongs to the class of amino acid derivatives, specifically those that incorporate heterocyclic groups like pyrazine. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The synthesis of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves several key steps:
In an industrial context, scaling up this synthesis involves optimizing reaction conditions for yield and purity. Techniques such as crystallization or chromatography are employed for purification purposes.
The molecular formula of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is C10H16N4O, with a molecular weight of 208.26 g/mol. The compound features a butanamide backbone with a pyrazinylmethyl side chain.
Property | Value |
---|---|
Molecular Formula | C10H16N4O |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide |
InChI | InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15) |
Canonical SMILES | CC(C)C(C(=O)NCC1=NC=CN=C1)N |
The compound can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Nucleophilic substitution may involve reagents like sodium methoxide.
The mechanism of action of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is primarily based on its ability to interact with specific molecular targets such as enzymes and receptors:
The compound is expected to have moderate solubility in polar solvents due to its amide functionality and may exhibit crystalline characteristics upon purification.
Key chemical properties include:
The applications of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide are diverse:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5